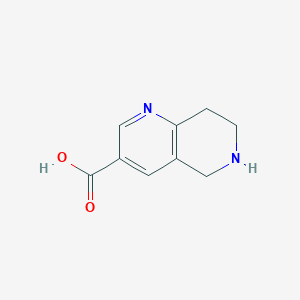

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a carboxylic acid group at the 3-position. This scaffold is widely employed as a building block in medicinal chemistry due to its structural versatility. A common derivative is its tert-butoxycarbonyl (Boc)-protected analog, 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS: 1341036-28-9), which enhances stability during synthetic procedures . The Boc group is readily cleaved under acidic conditions, making it valuable for stepwise synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYVBTZRZFHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene-Mediated Vinylation of 2-Chloropyridine

A pivotal advancement is the Heck coupling of 2-chloro-6-methoxypyridine-3-carboxamide (23 ) with ethylene gas, catalyzed by Pd(dppf)Cl₂ (0.7 mol%) in the presence of potassium trifluorovinylborate (1.2 equiv) and N,N-diisopropylethylamine (2.5 equiv) at 95°C. This atom-economical method eliminates traditional stoichiometric vinylating reagents, achieving 76% yield over three steps. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.7 mol% Pd(dppf)Cl₂ | Prevents Pd black formation |

| Ethylene Pressure | 1 atm (balloon) | Ensures excess gas reactant |

| Solvent | 1-Propanol/THF (2:1) | Enhances solubility of borate |

The resulting 2-vinyl-3-acylpyridine (19 ) serves as the cyclization precursor.

One-Pot Cyclization and Amination

Ammonia-Mediated Dihydronaphthyridine Formation

Treating 19 with anhydrous ammonia (0.30 MPa) in methanol at 60°C induces simultaneous hydroamination and cyclization, yielding dihydronaphthyridine 17 in 79% assay yield. This unprecedented one-pot process avoids isolation of intermediates, with kinetics favoring the 6-endo-trig cyclization pathway due to NH₃’s dual role as nucleophile and base.

Mechanistic Insight :

-

Ammonia attacks the α,β-unsaturated ketone, forming an enamine.

-

Conrotatory 6π-electrocyclic closure generates the dihydronaphthyridine core.

-

Aromatization via proton transfer stabilizes the conjugated system.

Enantioselective Transfer Hydrogenation

Ruthenium-Catalyzed Asymmetric Reduction

The dihydronaphthyridine 17 undergoes enantioselective transfer hydrogenation using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (1 mol%) and ammonium formate (3 equiv) in acetonitrile at 35°C. This step achieves >99.9% enantiomeric excess (ee) and 87% isolated yield, critical for accessing the (R)-configured tetrahydronaphthyridine scaffold.

Optimization Table :

| Condition | Outcome |

|---|---|

| Catalyst: Ru/(R,R)-TsDPEN | 99.9% ee |

| HCO₂NH₄ (3 equiv) | Complete conversion in 24h |

| Solvent: CH₃CN | Suppresses racemization |

| Method | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl/THF | RT | 89% | 99% |

| Basic Hydrolysis | 2 M NaOH/EtOH | 60°C | 75% | 95% |

Industrial-Scale Process Design

The optimized route eliminates chromatography, employing crystallization for purification:

-

Heck Coupling : 95°C, 3.5 h → 76% yield

-

Cyclization-Amination : 60°C, 6 h → 79% yield

-

Hydrogenation : 35°C, 24 h → 87% yield

-

Hydrolysis : RT, 6 h → 89% yield

Overall process mass intensity (PMI) improved from 312 to 48, reducing waste by 85% .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity:

One of the primary applications of 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is its antibacterial properties. Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity against various pathogens. For instance, the compound has been shown to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Synthesis of Bioactive Compounds:

The compound serves as a key intermediate in the synthesis of bioactive molecules. For example, asymmetric synthesis methods have been developed to create chiral amino acids based on the tetrahydronaphthyridine scaffold. These compounds can act as inverse agonists for specific receptors, highlighting their potential in treating diseases related to immune response and inflammation .

Pharmaceutical Formulations:

this compound and its derivatives are explored for use in pharmaceutical formulations aimed at treating systemic infections and other health conditions. The compound's ability to be modified into various derivatives allows for tailored therapeutic effects .

Materials Science

Organic Light Emitting Diodes (OLEDs):

Research has indicated that naphthyridine compounds can be utilized in the development of organic light-emitting diodes. The electronic properties of these compounds make them suitable candidates for use as semiconductors in OLED technology .

Sensors and Semiconductors:

There is ongoing exploration into the use of this compound as a component in sensors and semiconductor devices. Its chemical properties allow it to act as a ligand in analytical chemistry applications .

Agricultural Applications

Feed Additives:

The antibacterial properties of this compound extend beyond human medicine; it is also being investigated for use as a feed additive in livestock. The incorporation of this compound into animal feed could promote growth and improve feed utilization efficiency .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against Staphylococcus aureus, E. coli |

| Synthesis of bioactive compounds | Key intermediate for chiral amino acids | |

| Pharmaceutical formulations | Potential treatments for systemic infections | |

| Materials Science | Organic Light Emitting Diodes | Suitable for semiconductor applications |

| Sensors and semiconductors | Acts as a ligand in analytical chemistry | |

| Agricultural Applications | Feed additives for livestock | Promotes growth and improves feed efficiency |

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional diversity of 1,6-naphthyridine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison:

Key Derivatives and Their Properties

Reactivity and Functionalization

- Carboxylic Acid Group : The free acid (unprotected) participates in salt formation (e.g., dihydrochloride salts in ) and decarboxylation under thermal conditions (250–370°C) to yield deoxygenated analogs .

- Ester Derivatives : Methyl and ethyl esters () are hydrolyzed to the carboxylic acid under basic conditions, offering controlled reactivity in multi-step syntheses.

- Halogenated Derivatives : The 4-chloro analog () undergoes nucleophilic aromatic substitution, enabling introduction of aryl or alkyl groups.

- Amino and Nitro Substituents: Amino groups () enhance hydrogen bonding in drug-receptor interactions, while nitro groups () facilitate reduction to amines or serve as directing groups.

Physicochemical Properties

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic compound with a unique naphthyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 178.19 g/mol

- CAS Number : 1260664-02-5

Synthesis Methods

Various methods have been reported for synthesizing this compound. These include:

- Asymmetric Synthesis : Utilizes novel protocols for efficient production without the need for extensive purification processes .

- Heck-type Vinylation : Involves the use of chloropyridine and ethylene gas to form the desired naphthyridine scaffold .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anticancer Potential : It has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Binding Affinity Studies : Research has explored its interactions with various receptors and enzymes. For instance, it shows significant binding affinity towards certain kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Anticancer Studies : In vitro experiments demonstrated that this compound induced apoptosis in cancer cell lines by arresting the cell cycle at the G1 phase .

- Neuroprotective Research : A study indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage.

- Antimicrobial Efficacy : The compound has been tested against various pathogens and showed promising results in inhibiting bacterial growth.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | CHNO | Hydroxyl group enhances solubility |

| 5-Methyl-1,6-naphthyridin-3-carboxylic acid | CHNO | Methyl substitution affects pharmacokinetics |

| 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | CHNO | Protecting group alters reactivity |

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via decarboxylation of substituted precursors or hydrolysis of ester derivatives. For example:

- Decarboxylation : Heating carboxylic acid derivatives (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) at high temperatures (250–370°C) under neat conditions yields the parent naphthyridine structure .

- Ester Hydrolysis : Ethyl esters (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) undergo acidic hydrolysis (HCl, H₂O, reflux) to produce carboxylic acid derivatives .

Key considerations include reaction temperature, solvent selection, and protecting group strategies to avoid side reactions.

Q. How is the carboxylic acid group in this compound characterized experimentally?

The carboxylic acid moiety is confirmed via:

- NMR Spectroscopy : Distinct chemical shifts for the -COOH proton (δ 10–12 ppm in DMSO-d₆) and carbonyl carbon (δ ~170 ppm in ¹³C NMR).

- HPLC-MS : Retention time and molecular ion ([M-H]⁻) align with theoretical mass (e.g., MW 232.32 for a related tetramethyl derivative) .

- Titration : Quantitative analysis of acid strength using potentiometric methods.

Q. What are the primary functionalization strategies for modifying the naphthyridine core?

The carboxylic acid group enables derivatization through:

- Amide Formation : Reaction with amines (e.g., benzamidation using BzCl/NEt₃) .

- Esterification : Alkylation with alcohols under acidic or basic conditions .

- Electrophilic Substitution : The electron-deficient naphthyridine ring permits halogenation or nitration at specific positions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Advanced synthesis employs quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifying low-energy pathways for decarboxylation or cyclization using software like Gaussian or ORCA .

- Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates and reduce activation energy .

Experimental validation is critical, as computational models may not account for steric hindrance in bulky derivatives .

Q. How can structural ambiguities in substituted derivatives be resolved?

Conflicting data (e.g., regioselectivity in substitution reactions) are addressed via:

Q. What strategies mitigate side reactions during scale-up of naphthyridine syntheses?

Large-scale synthesis faces challenges like poor solubility and exothermicity. Solutions include:

- Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency .

- Membrane Separation : Purification via nanofiltration to remove byproducts (e.g., unreacted esters) .

- DoE (Design of Experiments) : Factorial designs to optimize parameters like temperature, catalyst loading, and stoichiometry .

Q. How do electron-withdrawing substituents (e.g., -CF₃) influence the compound’s reactivity?

Trifluoromethyl groups enhance electrophilicity at the 3-position, facilitating nucleophilic attacks. For example:

- Kinetic Studies : Hammett plots correlate substituent σ values with reaction rates .

- DFT Calculations : Electron density maps show reduced LUMO energy at the carboxylic acid group, increasing susceptibility to nucleophiles .

Q. What methodologies validate the biological activity of naphthyridine derivatives?

- QSAR Models : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data (e.g., IC₅₀ values) .

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays) using purified targets .

- Metabolic Stability : Microsomal incubation to assess oxidative degradation .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields?

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Compare rates of ¹H vs. ²H-labeled substrates to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species .

- Computational Dynamics : AIMD (Ab Initio Molecular Dynamics) simulations to visualize bond-breaking/formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.